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Compound of Interest |

3-Chloro-4-((1-methyl-1H-pyrazol-
Compound Name:
4-yl)oxy)aniline
CAS No.: 871020-86-9
Cat. No.: B3161569

Executive Summary

The molecular formula C10H10CINsO represents a distinct chemical space in medicinal
chemistry, characterizing a molecular weight of 223.66 g/mol .[1][2] While not assigned to a
single blockbuster drug, this formula encompasses several critical scaffolds used in early-stage
drug discovery, most notably substituted nicotinonitriles and amino-quinazolinones.

This guide moves beyond basic stoichiometry to analyze the structural isomerism,
physicochemical profiling, and synthetic utility of this formula. It is designed to serve as a
reference for researchers encountering this mass signature in high-throughput screening (HTS)
or fragment-based drug design (FBDD).

Part 1: The Physicochemical Core (The Constants)

Before analyzing specific isomers, we must establish the immutable properties governed by the
elemental composition. These values are critical for validating Liquid Chromatography-Mass
Spectrometry (LC-MS) data.

Fundamental Constants
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Property Value Technical Note

10 Carbon, 10 Hydrogen, 1

Molecular Formula C10H10CIN3O ] )
Chlorine, 3 Nitrogen, 1 Oxygen
_ Weighted average of all natural
Average Molecular Weight 223.66 g/mol )
isotopes.
] ) Calculated using 12C, 1H, 33Cl,
Monoisotopic Mass 223.05124 Da ]
14N, 16Q. Crucial for HRMS.
Synonymous with
Exact Mass 223.05124 Da monoisotopic mass for this
entity.[3][4][5]
Useful for ligand efficiency (LE)
Heavy Atom Count 15

calculations.

The Chlorine Isotope Signhature

The presence of a single Chlorine atom introduces a distinct spectral fingerprint essential for
identification.

e 3°C| Abundance: ~75.78%
e 3’Cl Abundance: ~24.22%
Diagnostic Rule: In Mass Spectrometry, any ion matching this formula (e.g.,

) must exhibit an M+2 peak at approximately 33% intensity relative to the base peak. Absence
of this 3:1 ratio indicates a misidentification (e.g., confusion with a non-chlorinated isobar).

Part 2: Structural Isomerism & Chemical Space (The
Variables)

The formula C10H10CIN3O is a "chameleon" scaffold. Depending on atomic connectivity, it
yields vastly different pharmacophores. We categorize these into three primary chemical series
relevant to drug development.
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Primary Scaffolds

 Nicotinonitrile Series (High Relevance):
o Example:5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile (CAS 2166980-13-6).[2]

o Application: Used as a fragment scaffold in kinase inhibitor discovery. The nitrile group
provides a metabolic "handle" or hydrogen bond acceptor.

e Quinazolinone Series:

o Example:6-chloro-2-(dimethylamino)-1H-quinazolin-4-one.[1]

o Application: Classic heterocyclic core found in anticonvulsants and anticancer agents.
e Triazolone Series:

o Example:5-(4-chlorophenyl)-2,4-dimethyl-1,2,4-triazol-3-one.[4]

o Application: Antifungal pharmacophore exploration.

Structural Logic Diagram

The following diagram illustrates how the C10H10CIN3O formula diverges into distinct chemical

entities based on cyclization patterns.

Formula: C10H10CIN3O
MW: 223.66

Pyridine Ring Formation | Fused Benzene-Pyrimidine 5-Membered Ring

Scaffold A: Scaffold B: Scaffold C:
Nicotinonitrile Core Quinazolinone Core Triazolone Core

5-Chloro-6-(3-hydroxypyrrolidin-1-yl) 6-chloro-2-(dimethylamino)- 5-(4-chlorophenyl)-2,4-dimethyl-
nicotinonitrile 1H-quinazolin-4-one 1,2,4-triazol-3-one
(Kinase Inhibitor Fragment) (Heterocyclic Synthon) (Antifungal Motif)
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Figure 1: Divergence of the C10H10CINsO formula into three distinct pharmacophoric scaffolds.

Part 3: Case Study - Synthesis & Application

Focus Compound: 5-Chloro-6-(3-hydroxypyrrolidin-1-yl)nicotinonitrile Context: This compound
represents a modern "fragment" used in FBDD (Fragment-Based Drug Discovery). It combines
a halogenated pyridine core (for hydrophobic pockets) with a polar pyrrolidine tail (for solubility
and H-bonding).

Synthetic Protocol (Nucleophilic Aromatic Substitution)

Objective: Synthesize the target scaffold from 5,6-dichloronicotinonitrile.

Reaction Logic: The reaction relies on SnAr (Nucleophilic Aromatic Substitution). The chlorine
at the 6-position of the nicotinonitrile is highly activated due to the electron-withdrawing nature
of the pyridine nitrogen and the nitrile group (para-position effect).

Step-by-Step Methodology:

e Reagents:

[¢]

Substrate: 5,6-Dichloronicotinonitrile (1.0 eq)

[e]

Nucleophile: 3-Hydroxypyrrolidine (1.1 eq)

o

Base: Diisopropylethylamine (DIPEA) or Triethylamine (EtsN) (2.0 eq)

[¢]

Solvent: Acetonitrile (MeCN) or DMF.
» Procedure:
o Dissolve 5,6-Dichloronicotinonitrile in MeCN under N2 atmosphere.
o Add DIPEA followed by dropwise addition of 3-Hydroxypyrrolidine at 0°C.

o Allow warming to Room Temperature (RT) and stir for 4—6 hours.
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o Monitor: TLC (Hexane:EtOAc 1:1) or LC-MS for disappearance of starting material.

o Workup:

o Concentrate solvent in vacuo.

o Partition residue between EtOAc and Water.

o Wash organic layer with Brine, dry over Na2SOa.
 Purification:

o Flash Column Chromatography (SiOz).

o Eluent: Gradient 0-5% MeOH in DCM.

Synthesis Workflow Diagram

Start: 5,6-Dichloronicotinonitrile

Reaction: SnAr Substitution -HCI (captured by base) Product: C10H10CIN3O
Solvent: MeCN, 0°C to RT (Nicotinonitrile Derivative)
[Reagent: 3-Hydroxypyrrolidine

+ DIPEA (Base)

Click to download full resolution via product page
Figure 2: SnAr synthesis pathway for the nicotinonitrile derivative of C10H10CINsO.

Part 4: Analytical Validation Protocols

To confirm the identity of a C10H10CIN3O sample, researchers must employ a self-validating
analytical workflow.

High-Resolution Mass Spectrometry (HRMS)

e Target lon:

(Calculated).
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» Acceptance Criteria: Mass error < 5 ppm.
 Isotope Check: Verify

peak at

with ~33% relative abundance.

Nuclear Magnetic Resonance (NMR)

Distinguishing isomers requires *H NMR.

 Nicotinonitrile Derivative: Look for two distinct aromatic singlets (or doublets with small
coupling) representing the pyridine protons. The pyrrolidine ring will show multiplets in the
1.8-4.0 ppm aliphatic region.

e Quinazolinone Derivative: Look for a characteristic N-Dimethyl singlet (~3.0 ppm) if
applicable, and a 4-proton aromatic system if the benzene ring is unsubstituted (though the
formula implies substitution).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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